Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester
Overview
Description
Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester is an organic compound with the molecular formula C10H11BrO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3, 2, and 5 on the benzene ring are substituted with bromine and methoxy groups, respectively. This compound is often used in organic synthesis and research due to its unique chemical properties.
Mechanism of Action
Mode of Action
It’s worth noting that the compound’s structure suggests it could potentially interact with its targets through mechanisms such as hydrogen bonding or van der waals interactions .
Biochemical Pathways
It has been used as a starting reagent in the synthesis of 5,7-dimethoxy-4-methylphthalide, a key intermediate in the synthesis of mycophenolic acid and its analogues .
Pharmacokinetics
The compound’s solubility in organic solvents such as ethanol and methanol suggests it could potentially be absorbed and distributed in the body
Action Environment
The action of Methyl 3-bromo-2,5-dimethoxybenzoate can be influenced by environmental factors. For instance, the compound is relatively stable under normal temperatures but may react under strong acidic or basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester typically involves the bromination of 2,5-dimethoxybenzoic acid followed by esterification. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The esterification process involves reacting the brominated product with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2,3-dimethoxy-, methyl ester
- Benzoic acid, 3,5-dimethoxy-, methyl ester
- Benzoic acid, 3,4-dimethoxy-, methyl ester
Uniqueness
Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and physical properties. These substitutions enhance its reactivity and make it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 3-bromo-2,5-dimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-6-4-7(10(12)15-3)9(14-2)8(11)5-6/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAWWZKFZMGWPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453157 | |
Record name | Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204849-21-8 | |
Record name | Benzoic acid, 3-bromo-2,5-dimethoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40453157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-bromo-2,5-dimethoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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